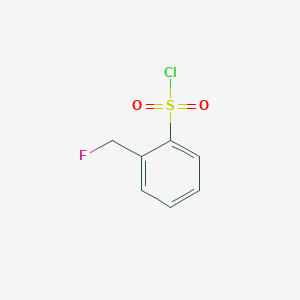
2-(Fluoromethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 208.64 . It is also known by its IUPAC name, 2-(fluoromethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.64 . More specific properties such as boiling point, melting point, and density were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
2-(Fluoromethyl)benzene-1-sulfonyl chloride plays a crucial role in the synthesis of high molecular weight polymers and derivatives with applications in proton exchange membranes. For instance, polymers derived from the sulfonation of selected polymers utilizing compounds like this compound demonstrate organosolubility and high thermal stability, with decomposition temperatures above 480°C. These polymers, upon sulfonation, exhibit significant ion exchange capacities and proton conductivities, making them suitable for use in fuel cell technologies (Ghassemi & McGrath, 2004).
Catalytic and Synthetic Chemistry
The compound also finds application in catalytic and synthetic chemistry, such as in the palladium-catalyzed direct sulfonylation of substrates. This process allows for the introduction of sulfonyl groups into aromatic compounds, enabling the synthesis of diverse sulfonylated products with potential applications in drug development and material science (Xu, Liu, Li, & Sun, 2015). Additionally, the reactivity of this compound in reactions such as the Friedel-Crafts sulfonylation underlines its importance in organic synthesis, providing efficient pathways to diaryl sulfones and related compounds (Nara, Harjani, & Salunkhe, 2001).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound, such as sulfonated polymers and fluorinated compounds, are being explored for their potential in sensors and remediation. For example, novel sensors for detecting harmful substances in water have been developed using derivatives of this compound, showcasing its versatility and applicability in creating environmentally relevant analytical tools (Das, Ghosh, Bhatt, & Das, 2012).
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is reasonable to assume that 2-(Fluoromethyl)benzene-1-sulfonyl chloride may have similar hazards due to its structural similarity.
Propriétés
IUPAC Name |
2-(fluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFPBQPRNOFIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
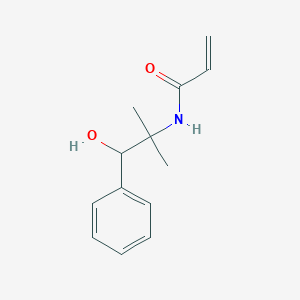
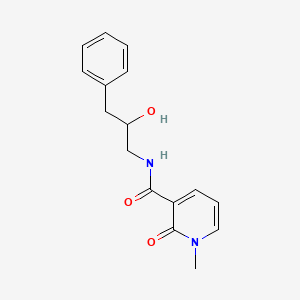

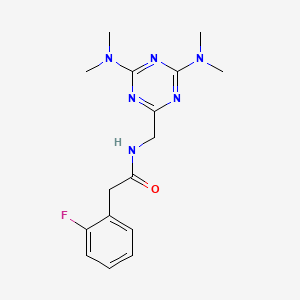
![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)
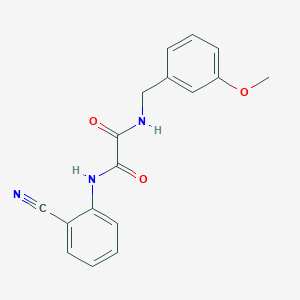
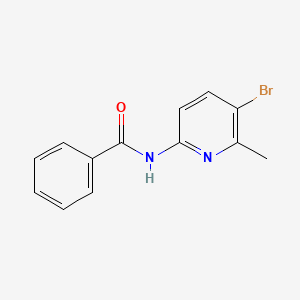
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)